2,5,6-Trifluoropyrimidin-4-amine

Catalog No.
S13628214
CAS No.
697-85-8
M.F
C4H2F3N3
M. Wt
149.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,6-Trifluoropyrimidin-4-amine

CAS Number

697-85-8

Product Name

2,5,6-Trifluoropyrimidin-4-amine

IUPAC Name

2,5,6-trifluoropyrimidin-4-amine

Molecular Formula

C4H2F3N3

Molecular Weight

149.07 g/mol

InChI

InChI=1S/C4H2F3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)

InChI Key

FNFKFFDDILKMPE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1F)F)N)F

2,5,6-Trifluoropyrimidin-4-amine is a fluorinated derivative of pyrimidine, characterized by the presence of three fluorine atoms at positions 2, 5, and 6, and an amino group at position 4. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The unique electronic properties imparted by the fluorine substituents enhance its reactivity and biological activity compared to non-fluorinated analogs.

The chemical reactivity of 2,5,6-Trifluoropyrimidin-4-amine is influenced by its functional groups. It can undergo various reactions typical of amines and halogenated compounds:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles such as alkyl halides or acyl chlorides.
  • Hofmann Elimination: This compound can be converted into alkenes through Hofmann elimination, where it is first transformed into a quaternary ammonium salt before elimination occurs upon heating with a base .
  • Reactions with Acid Chlorides: The amino group can react with acid chlorides to form amides, demonstrating typical amine reactivity .

2,5,6-Trifluoropyrimidin-4-amine exhibits notable biological activity, particularly in the context of pharmaceutical research. Its fluorinated structure often enhances lipophilicity and metabolic stability, making it a candidate for drug development. Studies indicate that similar pyrimidine derivatives have been associated with antiviral and anticancer activities due to their ability to interfere with nucleic acid synthesis and function .

The synthesis of 2,5,6-Trifluoropyrimidin-4-amine can be achieved through several methods:

  • Fluorination Reactions: Starting from a non-fluorinated pyrimidine precursor, fluorination can be performed using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
  • Nucleophilic Substitution: The introduction of the amino group can be accomplished via nucleophilic substitution on a suitable precursor such as 5-chloro-2,4,6-trifluoropyrimidine .
  • Direct Amination: Using amination techniques with nitrogen-centered nucleophiles can yield the desired amine product efficiently under controlled conditions.

2,5,6-Trifluoropyrimidin-4-amine finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for developing drugs targeting viral infections and cancer.
  • Agricultural Chemicals: Its derivatives may be used in the formulation of agrochemicals due to their biological activity.
  • Material Science: The compound's unique properties make it suitable for creating advanced materials with specific electronic or optical characteristics.

Studies involving 2,5,6-Trifluoropyrimidin-4-amine often focus on its interactions with biological targets. For example:

  • Enzyme Inhibition: Research has shown that compounds with similar structures can inhibit enzymes involved in nucleotide metabolism .
  • Binding Affinity: Interaction studies using molecular docking simulations have suggested that this compound may bind effectively to targets like viral polymerases or kinases.

Several compounds share structural similarities with 2,5,6-Trifluoropyrimidin-4-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-AminopyrimidineAmino group at position 2Lacks fluorination; lower lipophilicity
5-Chloro-2,4-difluoropyrimidineChlorine at position 5Less reactive than trifluorinated analogs
4-Amino-2,6-difluoropyrimidineAmino group at position 4Similar biological activity but different reactivity
5-Fluoro-2-pyrimidinamineFluorine at position 5Less steric hindrance; different pharmacological properties

The presence of three fluorine atoms in 2,5,6-Trifluoropyrimidin-4-amine significantly alters its electronic properties compared to these similar compounds, enhancing its potential for specific biological interactions and applications in drug design.

The discovery of 2,5,6-trifluoropyrimidin-4-amine is rooted in the broader exploration of fluorinated pyrimidines, which gained momentum in the mid-20th century with the development of 5-fluorouracil (5-FU) as an anticancer agent. While 5-FU and its prodrugs dominated early research, the strategic introduction of multiple fluorine atoms into pyrimidine scaffolds emerged as a method to enhance metabolic stability and binding affinity in drug candidates.

2,5,6-Trifluoropyrimidin-4-amine was first synthesized as part of efforts to optimize fluoropyrimidine derivatives for pharmaceutical applications. Its structural uniqueness—three fluorine atoms at positions 2, 5, and 6 of the pyrimidine ring—distinguishes it from simpler mono- or difluorinated analogues. Early synthetic routes likely involved halogen-exchange reactions or direct fluorination of pyrimidine precursors, though specific historical patents or publications detailing its discovery remain less documented in publicly available literature.

Significance in Fluorinated Heterocyclic Chemistry

Fluorinated heterocycles are pivotal in modern drug design due to fluorine’s ability to modulate electronic properties, lipophilicity, and bioavailability. The trifluorinated pyrimidine core of 2,5,6-trifluoropyrimidin-4-amine exemplifies these advantages:

  • Electron-Withdrawing Effects: The three fluorine atoms increase the ring’s electron deficiency, enhancing reactivity toward nucleophilic substitution reactions.
  • Metabolic Stability: Fluorine’s strong carbon-fluorine bonds resist enzymatic degradation, potentially prolonging the compound’s half-life in biological systems.
  • Bioisosteric Potential: The compound serves as a bioisostere for carboxylic acid or hydroxyl groups in drug candidates, enabling optimized target interactions.

Comparative studies of fluorinated pyrimidines, such as S-1 (a combination therapy including tegafur), highlight the therapeutic benefits of fluorine substitution, including improved tumor selectivity and reduced toxicity. While 2,5,6-trifluoropyrimidin-4-amine itself has not been directly tested in clinical trials, its structural analogs underscore the value of trifluorinated motifs in oncology and infectious disease research.

Research Objectives and Scope

Current research on 2,5,6-trifluoropyrimidin-4-amine focuses on three primary objectives:

  • Synthetic Methodology Development: Optimizing routes to achieve high-yield, scalable synthesis while minimizing byproducts.
  • Structure-Activity Relationship (SAR) Studies: Investigating how fluorine substitution patterns influence interactions with biological targets such as kinases or DNA repair enzymes.
  • Material Science Applications: Exploring its utility as a building block for fluorinated polymers or agrochemicals.

The following table summarizes key physicochemical properties of 2,5,6-trifluoropyrimidin-4-amine:

PropertyValueSource
Molecular FormulaC₄H₂F₃N₃
Molecular Weight149.07 g/mol
SMILESNC1=NC(F)=NC(F)=C1F
CAS Number697-85-8
PurityAvailable up to 98% (HPLC)

Future studies aim to elucidate the compound’s role in photodynamic therapy and as a precursor for radiolabeled tracers in positron emission tomography (PET).

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

149.02008156 g/mol

Monoisotopic Mass

149.02008156 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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